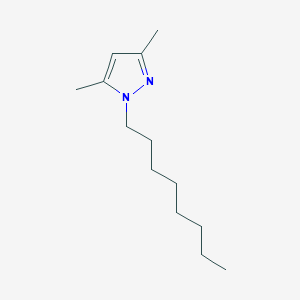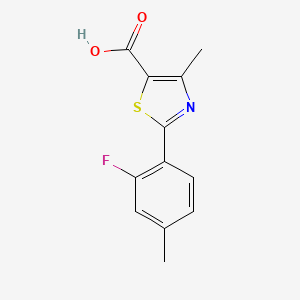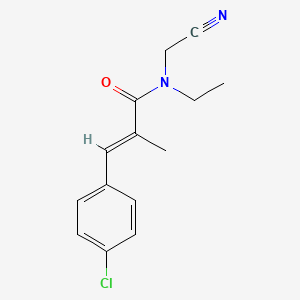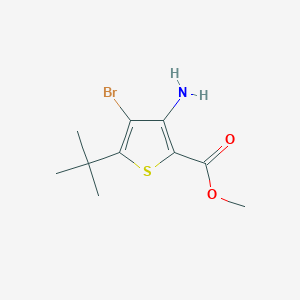
Furan-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H15NO4S and its molecular weight is 305.35. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Researchers have synthesized novel pyrazoline and cyclopentenone derivatives incorporating the furan-2-yl moiety. These compounds have been evaluated for their anti-inflammatory and antibacterial activities. For instance, a study highlighted the microwave-assisted synthesis of pyrazoline derivatives, showing potent anti-inflammatory and antibacterial effects. The microwave method provided higher yields and was more environmentally friendly compared to conventional heating methods. The synthesized compounds were characterized by various spectroscopic techniques and showed promising biological activities, with some exhibiting significant anti-inflammatory activity (Ravula et al., 2016).
Catalytic Applications
The furan-2-yl compound has also been utilized in catalytic applications to synthesize trans-4,5-disubstituted cyclopentenone derivatives through the aza-Piancatelli rearrangement. This process is facilitated by phosphomolybdic acid in acetonitrile under reflux conditions, yielding products with high selectivity and good yields in short reaction times (Reddy et al., 2012).
Protein Tyrosine Kinase Inhibition
A series of furan-2-yl(phenyl)methanone derivatives have been synthesized and evaluated for their in vitro protein tyrosine kinase inhibitory activity. Some derivatives showed promising activity, comparable or superior to genistein, a positive control. The study provided insights into the structure-activity relationships of these compounds, suggesting their potential as therapeutic agents (Zheng et al., 2011).
Anticancer and Antimicrobial Properties
Further research has explored the synthesis of furan-2-yl(phenyl) methanones and their inhibitory effects on vascular smooth muscle cell (VSMC) proliferation. These studies indicate potential therapeutic applications, particularly in vascular diseases. Some newly synthesized compounds demonstrated significant inhibitory activity, highlighting the relevance of furan derivatives in developing new pharmacological agents (Qing-shan, 2011).
Polymer and Material Science
The compound has also found applications in polymer and material science. For example, furan-2,5-dicarboxylic acid (FDCA), derived from furan compounds like 5-hydroxymethylfurfural, is a key biobased platform chemical for producing biodegradable plastics. This highlights the compound's role in sustainable materials research and its potential in replacing fossil fuel-derived plastics (Dijkman et al., 2014).
Mecanismo De Acción
- However, considering its indole scaffold, it may interact with various receptors or enzymes due to its aromatic nature and π-electron delocalization .
Target of Action
Pharmacokinetics (ADME)
- Information on absorption is not available. The volume of distribution and protein binding remains unknown . The compound may undergo metabolic transformations in the liver. Details about excretion are lacking.
Propiedades
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c17-15(14-7-4-10-20-14)16-9-8-13(11-16)21(18,19)12-5-2-1-3-6-12/h1-7,10,13H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUXMEAYPXKOFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/no-structure.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2980756.png)
![4-[3-(Aminomethyl)phenyl]morpholin-3-one](/img/structure/B2980757.png)

![N-[[3-(1,1,2,2,2-Pentafluoroethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2980762.png)
![Ethyl 3-(4-chlorophenyl)-5-(3-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2980763.png)
![1-methyl-3-[(3-methylphenyl)methyl]-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2980768.png)
![2-((1-(Benzylsulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole](/img/structure/B2980771.png)





